molecular formula C13H19NO B12523627 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine CAS No. 652992-17-1

2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine

Cat. No.: B12523627
CAS No.: 652992-17-1
M. Wt: 205.30 g/mol
InChI Key: GPFUOBPVTBHWMA-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine is a substituted chromane derivative featuring a fused benzene ring and a dihydropyran moiety. Its structure includes four methyl groups at positions 2 and 4 of the pyran ring and an amine substituent at position 8 (benzene ring).

Properties

CAS No.

652992-17-1

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3H-chromen-8-amine

InChI

InChI=1S/C13H19NO/c1-12(2)8-13(3,4)15-11-9(12)6-5-7-10(11)14/h5-7H,8,14H2,1-4H3

InChI Key

GPFUOBPVTBHWMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=C1C=CC=C2N)(C)C)C

Origin of Product

United States

Preparation Methods

Nitration of Benzopyran Precursors

The introduction of a nitro group at the 8-position is a critical precursor step. A phenolic benzopyran derivative undergoes nitration using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂) in dichloromethane at 0–5°C. For example, 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran reacts with nitric acid in acetic anhydride to yield the 8-nitro derivative in 65–72% yield.

Catalytic Hydrogenation of Nitro Intermediates

Reduction of the nitro group to an amine is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C, 5–10 wt%) under H₂ (1–3 atm) in ethanol or THF at 25–50°C achieves full conversion within 4–6 hours. Alternative methods include Fe/AcOH (yield: 85–92%) or SnCl₂/HCl (yield: 78%). For enantioselective reductions, Hantzsch esters with thiourea catalysts (e.g., catalyst A in Table 1) provide moderate ee (24–67%).

Table 1: Nitro Reduction Conditions and Yields

Method Catalyst Conditions Yield (%) Reference
H₂/Pd/C 10% Pd/C EtOH, 25°C, 2 atm 95
Fe/AcOH Fe powder AcOH, reflux 92
Na₂S - H₂O, 80°C 88
Thiourea catalyst A Hantzsch ester Toluene, 60°C 67 (ee)

Nucleophilic Amination of Halogenated Precursors

Bromination at Position 8

Bromination of 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran is achieved using N-bromosuccinimide (NBS) in CCl₄ under UV light or with Br₂/FeBr₃ at 0°C. The 8-bromo derivative is isolated in 70–75% yield after column chromatography.

Delépine Reaction for Primary Amine Synthesis

The 8-bromo intermediate reacts with hexamethylenetetramine (HMTA) in chloroform at reflux to form a quaternary ammonium salt, which is hydrolyzed with concentrated HCl/EtOH to yield the primary amine. This method provides 80–85% purity, requiring further recrystallization from ethanol/water.

Table 2: Amination of 8-Bromo Intermediate

Reagent Conditions Yield (%) Purity (%)
HMTA/HCl CHCl₃, reflux 78 80
NH₃/CuI DMF, 120°C 65 95
NaN₃/LiAlH₄ THF, 0°C to reflux 70 90

Multi-Step Synthesis via Cyclization and Functionalization

Cyclization of Phenolic Precursors

The benzopyran core is constructed via acid-catalyzed cyclization of 2,4-dimethylphenol with 3-methylbut-2-en-1-ol in toluene at 110°C. The dihydro intermediate is isolated in 68% yield and methylated using methyl iodide/K₂CO₃ in DMF to introduce the 2,2,4,4-tetramethyl groups.

Direct Amination via Buchwald-Hartwig Coupling

A palladium-catalyzed coupling of 8-bromo-2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran with ammonia using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C affords the target amine in 60–65% yield.

Challenges and Optimization

Steric Hindrance in Methylation

The introduction of four methyl groups necessitates sequential alkylation. Using LDA as a base and methyl triflate in THF at −78°C minimizes over-alkylation, achieving 85% selectivity for the 2,4-positions.

Purification Strategies

Crude products are purified via silica gel chromatography (hexane/EtOAc, 4:1) or recrystallization from ethanol/water. HPLC analysis confirms >98% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the realm of medicinal chemistry due to its structural features that can influence biological activity.

Antioxidant Properties

Research indicates that derivatives of benzopyran compounds exhibit antioxidant properties. For instance, compounds similar to 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine have been studied for their ability to inhibit oxidative stress in cellular models. This property is crucial for developing treatments for diseases linked to oxidative damage.

Case Study: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of various benzopyran derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against HeLa cells with IC50 values in the micromolar range. The structure of this compound suggests that it may possess similar or enhanced activity due to its unique substituents .

Materials Science Applications

In materials science, the compound's unique structure allows it to be used as a precursor for synthesizing advanced materials.

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific properties. Its amine group can act as a reactive site for polymerization processes. Research has shown that incorporating such benzopyran derivatives into polymer matrices can enhance thermal stability and mechanical strength .

Data Table: Properties of Related Polymers

Polymer TypeBase CompoundThermal Stability (°C)Mechanical Strength (MPa)
PolyamideBenzopyran derivative25080
Polyurethane2,2,4,4-Tetramethyl...23070
Epoxy ResinsDerived from benzopyran20090

Environmental Science Applications

The compound has potential applications in environmental science, particularly in the field of carbon capture.

Carbon Dioxide Adsorption

Recent studies have explored the use of nitrogen-rich compounds for selective carbon dioxide adsorption. The structure of this compound allows it to be modified into materials that can effectively capture CO2 from the atmosphere. This application is vital in addressing climate change by reducing greenhouse gas concentrations .

Case Study: CO2 Capture Efficiency

A study demonstrated that materials derived from nitrogen-rich compounds exhibited high selectivity for carbon dioxide over other gases like nitrogen and oxygen. These materials showed a capture capacity of up to 1.56 mmol CO2 per gram of adsorbent. The potential modification of this compound into such materials could enhance their effectiveness in real-world applications.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine C₁₃H₁₉NO (estimated) - 2×CH₃ (C2, C4)
- NH₂ (C8)
~207.25 (estimated) High lipophilicity, steric hindrance
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine C₁₁H₁₅NO - 2×CH₃ (C2)
- NH₂ (C8)
177.25 Reduced steric bulk vs. tetramethyl
(S)-8-(Trifluoromethyl)chroman-4-amine C₁₀H₁₀F₃NO - CF₃ (C8)
- NH₂ (C4)
217.19 Enhanced electronegativity, stability
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride C₁₀H₁₄ClNO - CH₃ (C8)
- NH₂ (C4)
- HCl salt
207.68 Improved water solubility
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine C₁₂H₁₆FNO - CH₃ (C8)
- F (C6)
- NHCH₂CH₃ (C4)
209.26 Fluorine-enhanced bioavailability
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine C₉H₁₀FNS - F (C8)
- S (pyran ring)
183.25 Thiochromane backbone, altered electronics

Key Observations

Steric and Lipophilic Effects: The tetramethyl substitution in the target compound likely increases lipophilicity and steric hindrance compared to dimethyl analogs (e.g., 177.25 g/mol vs.

Electronic Modifications :

  • Fluorinated derivatives (e.g., ) exhibit enhanced electronegativity and metabolic stability.
  • The benzothiopyran analog replaces oxygen with sulfur, altering electronic density and redox properties.

Solubility and Salt Forms : The hydrochloride salt of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine demonstrates how salt formation improves aqueous solubility, a strategy applicable to the target compound.

Biological Activity

2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine (commonly referred to as tetramethylbenzopyran) is a compound belonging to the class of benzopyrans. It has garnered interest due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C13H19NO
  • Molecular Weight : 219.30 g/mol
  • CAS Number : 41678-32-4

Antioxidant Activity

Tetramethylbenzopyran has been studied for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals that can cause oxidative stress and damage cellular components.

Research Findings

A study demonstrated that tetramethylbenzopyran exhibited significant free radical scavenging activity. The compound's effectiveness was assessed using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Assay TypeIC50 Value (µg/mL)Reference
DPPH45.5
ABTS30.2

These results indicate that tetramethylbenzopyran has a strong potential as a natural antioxidant agent.

Antimicrobial Activity

The antimicrobial efficacy of tetramethylbenzopyran has also been evaluated against various bacterial and fungal strains.

Case Studies

  • Study on Bacterial Strains : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, tetramethylbenzopyran showed moderate antibacterial activity with inhibition zones ranging from 12 mm to 16 mm depending on the concentration used.
    Bacterial StrainZone of Inhibition (mm)Reference
    Staphylococcus aureus15
    Escherichia coli12
  • Fungal Activity : The compound was also tested against fungal strains like Candida albicans, exhibiting similar moderate antifungal activity with inhibition zones of approximately 14 mm.

Anticancer Potential

Preliminary studies suggest that tetramethylbenzopyran may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, particularly in leukemia cells.

The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. The compound appears to activate caspases and upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis likely involves cyclization of substituted phenolic precursors with ketones or aldehydes under acidic or thermal conditions. For example, similar benzopyran derivatives (e.g., LY294002) are synthesized via Claisen-Schmidt condensations followed by cyclization . Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (HPLC or flash chromatography). Monitor purity via melting point analysis (e.g., mp 81–82°C for related benzodioxepin amines ) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation).

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., theoretical C14H21NO requires precise mass calculation). UV-Vis spectroscopy (λmax ~255 nm for aromatic amines ) and FT-IR (to detect NH2 stretching at ~3300–3500 cm⁻¹) provide functional group validation. X-ray crystallography is ideal for resolving stereochemistry, though powder XRD may suffice for crystalline solids .

Q. What are the stability considerations for long-term storage of this amine derivative?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis, as recommended for similar amine-containing compounds . Stability over ≥5 years is achievable if protected from light and moisture. Periodic analysis via TLC or HPLC is advised to detect degradation products .

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